前列腺素D2-1-甘油酯

描述

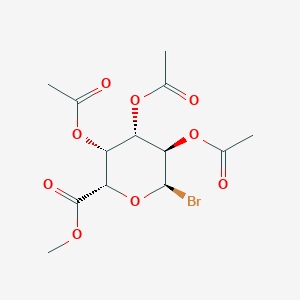

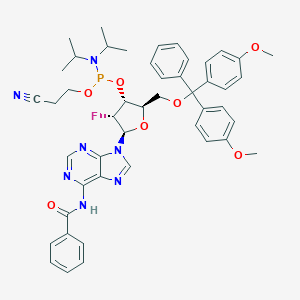

前列腺素D2-1-甘油酯是一种生物活性脂质,由前列腺素D2与甘油酯化而成。 该化合物属于前列腺素家族,在前列腺素家族中,它在各种生理过程中起着至关重要的作用,包括炎症、疼痛调节和睡眠调节 . 前列腺素D2-1-甘油酯是在体内通过环氧合酶-2(COX-2)对花生四烯酸衍生物的作用而合成的 .

科学研究应用

前列腺素D2-1-甘油酯在科学研究中具有广泛的应用:

作用机制

前列腺素D2-1-甘油酯通过与特定的G蛋白偶联受体(如D型前列腺素受体(DP受体))结合来发挥其作用 . 这种结合激活细胞内信号通路,调节各种生理过程,包括炎症、疼痛感知和睡眠调节 . 该化合物也与大麻素受体相互作用,从而有助于其生物活性 .

类似化合物:

前列腺素D2: 母体化合物,具有相似的生物活性,但缺乏甘油酯化.

前列腺素E2-1-甘油酯: 前列腺素的另一种甘油酯,具有独特的生物活性.

2-花生四烯酰甘油: 一种内源性大麻素,作为前列腺素D2-1-甘油酯的前体.

独特性: 前列腺素D2-1-甘油酯的独特性在于其在前列腺素和大麻素信号通路中的双重作用。 这种双重功能增强了其潜在的治疗应用,并将其与其他前列腺素衍生物区分开来 .

生化分析

Biochemical Properties

Prostaglandin D2-1-glyceryl ester interacts with various enzymes and proteins. It is a product of the oxygenation of 2-AG, a natural endocannabinoid ligand for the CB1 receptor . The Lipocalin-type prostaglandin D2 synthase (L-PGDS) enzyme catalyzes the isomerization of PGH2, a common precursor of PGs, to produce PGD2 .

Cellular Effects

Prostaglandin D2-1-glyceryl ester has profound effects on various types of cells and cellular processes. PGD2 stimulates three distinct types of G protein-coupled receptors involved in the regulation of sleep, pain, food intake, and others . It also influences cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of Prostaglandin D2-1-glyceryl ester involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It binds retinoic acids and retinal with high affinities and diverse small lipophilic substances, such as thyroids, gangliosides, bilirubin and biliverdin, heme, NAD(P)H, and PGD2, acting as an extracellular carrier of these substances .

Temporal Effects in Laboratory Settings

The effects of Prostaglandin D2-1-glyceryl ester change over time in laboratory settings. The 2-glyceryl ester moiety equilibrates rapidly (within minutes) with the more stable 1-glyceryl ester, producing a 10:90 mixture of the 1- and 2-glyceryl esters in typical aqueous media .

Dosage Effects in Animal Models

The effects of Prostaglandin D2-1-glyceryl ester vary with different dosages in animal models

Metabolic Pathways

Prostaglandin D2-1-glyceryl ester is involved in several metabolic pathways. It is a product of the oxygenation of 2-AG, a natural endocannabinoid ligand for the CB1 receptor . The Lipocalin-type prostaglandin D2 synthase (L-PGDS) enzyme catalyzes the isomerization of PGH2, a common precursor of PGs, to produce PGD2 .

准备方法

化学反应分析

反应类型: 前列腺素D2-1-甘油酯会发生各种化学反应,包括氧化、还原和取代。 这些反应是由羟基和羰基等官能团的存在所促进的 .

常见试剂和条件:

氧化: 常见的氧化剂包括高锰酸钾和过氧化氢。

还原: 使用硼氢化钠和氢化铝锂等还原剂。

取代: 可以使用甲醇钠等试剂进行亲核取代反应.

相似化合物的比较

Prostaglandin D2: The parent compound, which shares similar bioactive properties but lacks the glycerol esterification.

Prostaglandin E2-1-glyceryl ester: Another glycerol ester of prostaglandin, which has distinct biological activities.

2-Arachidonoyl glycerol: An endocannabinoid that serves as a precursor for prostaglandin D2-1-glyceryl ester.

Uniqueness: Prostaglandin D2-1-glyceryl ester is unique due to its dual role in prostaglandin and endocannabinoid signaling pathways. This dual functionality enhances its potential therapeutic applications and distinguishes it from other prostaglandin derivatives .

属性

IUPAC Name |

2,3-dihydroxypropyl (Z)-7-[(1R,2R,5S)-5-hydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]-3-oxocyclopentyl]hept-5-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H38O7/c1-2-3-6-9-17(25)12-13-20-19(21(27)14-22(20)28)10-7-4-5-8-11-23(29)30-16-18(26)15-24/h4,7,12-13,17-21,24-27H,2-3,5-6,8-11,14-16H2,1H3/b7-4-,13-12+/t17-,18?,19+,20+,21-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWSHXGOINMVSGP-LJAYCTNTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(C=CC1C(C(CC1=O)O)CC=CCCCC(=O)OCC(CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC[C@@H](/C=C/[C@@H]1[C@H]([C@H](CC1=O)O)C/C=C\CCCC(=O)OCC(CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H38O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

426.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![7-[2-[(3S)-3-hydroxyocta-1,5-dienyl]-5-oxocyclopenten-1-yl]hept-5-enoic acid](/img/structure/B151238.png)

![methyl 4-amino-2-methyl-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carboxylate](/img/structure/B151254.png)